molecular formula C17H18ClNO3 B4989286 N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide

N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No.: B4989286
M. Wt: 319.8 g/mol
InChI Key: YGBQERBDIRALEW-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide” is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl group, a methoxy-substituted phenoxy group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide” typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 3-chloro-4-methylaniline with 2-(4-methoxyphenoxy)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Utilizing automated reactors and continuous flow systems to enhance efficiency and yield.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

“N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide” can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of 4-methoxyphenol derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of “N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide” depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It could modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(4-hydroxyphenoxy)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(3-chloro-4-methylphenyl)-2-(4-ethoxyphenoxy)propanamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

“N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide” is unique due to the specific combination of substituents on the phenyl and phenoxy rings, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-11-4-5-13(10-16(11)18)19-17(20)12(2)22-15-8-6-14(21-3)7-9-15/h4-10,12H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBQERBDIRALEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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